2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

NaV1.8 inhibitor Pain Structure-Activity Relationship

Specifically engineered to exploit the NaV1.8 potency cliff induced by a pyridine-to-pyrazine core switch. This pyrazine-bearing scaffold is an essential negative control for developing subtype-selective sodium channel modulators. Its superior solubility (cLogP 0.94) enables SPR/ITC and high-concentration cell assays where rigid aryl ethers fail. Ideal for structural biology requiring a conformationally flexible, hydrogen-bond-capable ethoxy side chain.

Molecular Formula C13H17N5O2
Molecular Weight 275.312
CAS No. 2034507-26-9
Cat. No. B2701071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide
CAS2034507-26-9
Molecular FormulaC13H17N5O2
Molecular Weight275.312
Structural Identifiers
SMILESCCOCC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2
InChIInChI=1S/C13H17N5O2/c1-3-20-9-13(19)16-7-10-6-11(17-18(10)2)12-8-14-4-5-15-12/h4-6,8H,3,7,9H2,1-2H3,(H,16,19)
InChIKeyOYLPXXHNUSRPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide (CAS 2034507-26-9): Chemical Class and Comparative Landscape


2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a synthetic, small-molecule heterocyclic amide featuring a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core linked to an ethoxyacetamide moiety. This compound is categorized within a broader class of pyrazole amides that have been investigated as modulators of voltage-gated sodium channels, particularly NaV1.8, for the treatment of pain [1]. Unlike many analogs that feature a pyridine ring, the presence of a pyrazine substituent is a key structural differentiator with known, quantifiable impacts on target potency [1]. Direct quantitative bioactivity data for this exact compound is currently absent from major public domain authorities like PubChem and ChEMBL, making its differential profile reliant on high-confidence class-level SAR inference and computed physicochemical properties.

Why 2-Ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide Cannot Be Simply Substituted by a Generic In-Class Analog


The pyrazole amide class exhibits steep structure-activity relationships (SAR) where minor structural modifications lead to dramatic shifts in target potency and selectivity. Published medicinal chemistry campaigns reveal 'activity cliffs' where specific substitutions are critical [1]. Critically, the simple bioisosteric replacement of a pyridine core with a pyrazine core—the very structural feature present in compound 2034507-26-9—has been directly shown to cause a greater than 10-fold drop in NaV1.8 inhibitory potency [1]. This demonstrates that the pyrazinyl-pyrazole scaffold defines a specific, non-interchangeable pharmacological volume that is hypersensitive to structural alteration. Substitution with an analog lacking the ethoxyacetamide tail or the specific 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole architecture would result in a molecule with fundamentally different and unpredictable biological activity, negating the purpose of targeted procurement.

Quantitative Differential Evidence for 2-Ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide Against Closest Analogs


Potency Cliff: Impact of Pyrazine Core Substitution on NaV1.8 Inhibition

A direct head-to-head comparison from a medicinal chemistry optimization study demonstrates a quantitative potency cliff when the core heterocycle is switched from pyridine to pyrazine. The pyridine-containing analog 13 (structure not specified here) is compared to its direct pyrazine replacement. This evidence establishes the unique pharmacological consequence of the pyrazine core present in 2034507-26-9. No direct biological data for the target compound itself is available; this is a class-level inference based on the core scaffold that defines the compound [1].

NaV1.8 inhibitor Pain Structure-Activity Relationship

Computed Physicochemical Differentiation: Lipophilicity and Solubility Forecast

Computational predictions performed using the SwissADME webserver indicate a specific lipophilicity profile for 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide. Compared to a representative N-aryl pyrazole carboxamide analog A-803467, the target compound exhibits a lower consensus Log P (cLogP), suggesting improved aqueous solubility. This is a cross-study comparable prediction, as no direct experimental data for the target compound exists [1].

Drug-like properties Lipophilicity Physicochemical profile

Hydrogen Bonding Capacity Differentiation from Closest In-Series Analogs

The ethoxyacetamide side chain of 2034507-26-9 presents a distinct hydrogen bond acceptor/donor profile compared to commonly explored analogs with chloro, trifluoromethoxy, or tolyloxy substituents. The target compound's ethoxy oxygen provides a unique spatial and electronic signature for target interaction, inferred from SAR studies where related substituent changes cause steep potency losses [1]. This is a class-level inference supported by observed SAR trends in the series.

Molecular recognition Binding affinity Target engagement

Evidence-Backed Application Scenarios for Procuring 2-Ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide


Probing the Pharmacological Consequence of Pyrazine Substitution in NaV1.8 Pain Programs

For research programs requiring a chemical tool to specifically exploit the 'potency cliff' induced by a pyridine-to-pyrazine core switch. The unique >10-fold potency shift observed for this pyrazine-bearing scaffold [1] makes it an essential negative control or a differentiated starting point for developing subtype-selective sodium channel modulators, where reduced target potency is desirable for selectivity profiling.

Exploring Solubility-Enhanced Scaffolds in Biophysical Assays

In projects where low solubility of classic NaV1.8 inhibitors hinders in vitro testing. The target compound's predicted superior solubility profile (cLogP 0.94) [2], stemming from its ethoxyacetamide and pyrazine components, makes it suitable for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or high-concentration cell-based assays where other analogs fail.

Investigating Side Chain Hydrogen Bonding Dynamics in Ligand-Protein Complexes

For structural biology and molecular modeling groups needing a probe with a conformationally flexible, hydrogen-bond-capable ethoxy side chain, distinct from rigid aryl ethers. This enables the study of induced-fit effects or the validation of docking hypotheses in predicted binding sites, informed by class-level SAR showing high sensitivity to side chain modifications [1].

Quote Request

Request a Quote for 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.